

using sodium chloride for ethanol precipitation of DNA protocol

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Compound of Interest

Compound Name: Sodium Chloride

CAS No.: 8028-77-1

Cat. No.: B10761160

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Application Note: Precision DNA Recovery – Optimizing Ethanol Precipitation with **Sodium Chloride**

Introduction: The Case for Sodium Chloride

Ethanol precipitation is a foundational technique in molecular biology for concentrating and desalting nucleic acids. While Sodium Acetate (NaOAc) is the standard salt for routine applications, **Sodium Chloride** (NaCl) serves a critical, specialized role.

This guide focuses on the specific utility of NaCl, particularly in workflows involving detergents like sodium dodecyl sulfate (SDS).[1] Unlike potassium salts, which cause SDS to precipitate and contaminate the DNA pellet, NaCl maintains SDS solubility in 70% ethanol, ensuring high-purity recovery suitable for sensitive downstream applications like transfection, sequencing, and PCR.[2]

The Physicochemical Mechanism

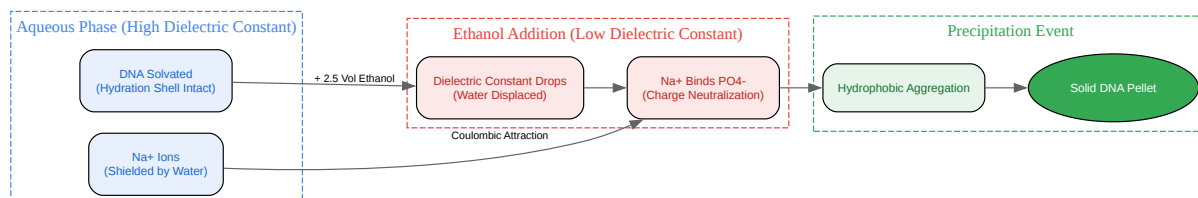
Understanding the mechanism is vital for troubleshooting. DNA is polar and highly soluble in water due to its negatively charged phosphate backbone.[1][3] Precipitation requires two

events:

- Charge Neutralization: Cations (Na^+) must bind to the phosphate groups (PO_4^{3-}) to neutralize the repulsion between DNA molecules.
- Dielectric Constant Reduction: Water has a high dielectric constant (), which shields the attraction between Na^+ and PO_4^{3-} . Ethanol () lowers the solvent's dielectric constant, stripping the hydration shell from the DNA and allowing Coulombic attraction to dominate.[3]

Visualization: The "Salting Out" Mechanism

The following diagram illustrates the transition from a solvated state to a precipitated state upon the addition of Ethanol and NaCl.



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Figure 1: Mechanistic flow of DNA precipitation. The addition of ethanol reduces solvent polarity, allowing Na^+ ions to penetrate the hydration shell and neutralize the DNA backbone, leading to aggregation.

Strategic Salt Selection Matrix

Choosing the wrong salt can ruin a prep. Use the table below to validate if NaCl is the correct choice for your specific sample context.

Salt Type	Stock Conc.	Final Conc.	Primary Application	Contraindications
Sodium Chloride (NaCl)	5 M	0.2 M	Samples containing SDS. NaCl keeps SDS soluble in 70% EtOH.[1][2][4]	Lower solubility in EtOH than NaOAc; risk of salt pellet if not washed well.[1]
Sodium Acetate (NaOAc)	3 M (pH 5.[1][2][4][5][6][7]2)	0.3 M	Routine DNA/RNA precipitation.[1][2][8] Buffers pH.[1][4][6][7][8][9][10]	Co-precipitates SDS (avoid if detergent is present).
Lithium Chloride (LiCl)	8 M	0.8 M	RNA purification.[1] Does not precipitate DNA/Protein as easily.[1][4]	Inhibits translation and reverse transcription.
Ammonium Acetate	10 M	2.0 - 2.5 M	Removing dNTPs/primers.	Inhibits T4 Polynucleotide Kinase; do not use for end-labeling.

Protocol: NaCl-Mediated DNA Precipitation

Objective: Recover genomic or plasmid DNA from a detergent-rich lysis buffer.[10]

Reagents Required[1][2][4][7][10][11][12][13][14][15]

- DNA Sample (Aqueous)[1][11]
- 5 M NaCl (Sterile filtered)
- 100% Ethanol (Ice cold recommended)

- 70% Ethanol (Freshly prepared, Room Temp or Cold)
- TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)[9]
- Optional: Glycogen (20 µg) as a carrier for low yields (<500 ng DNA).[12]

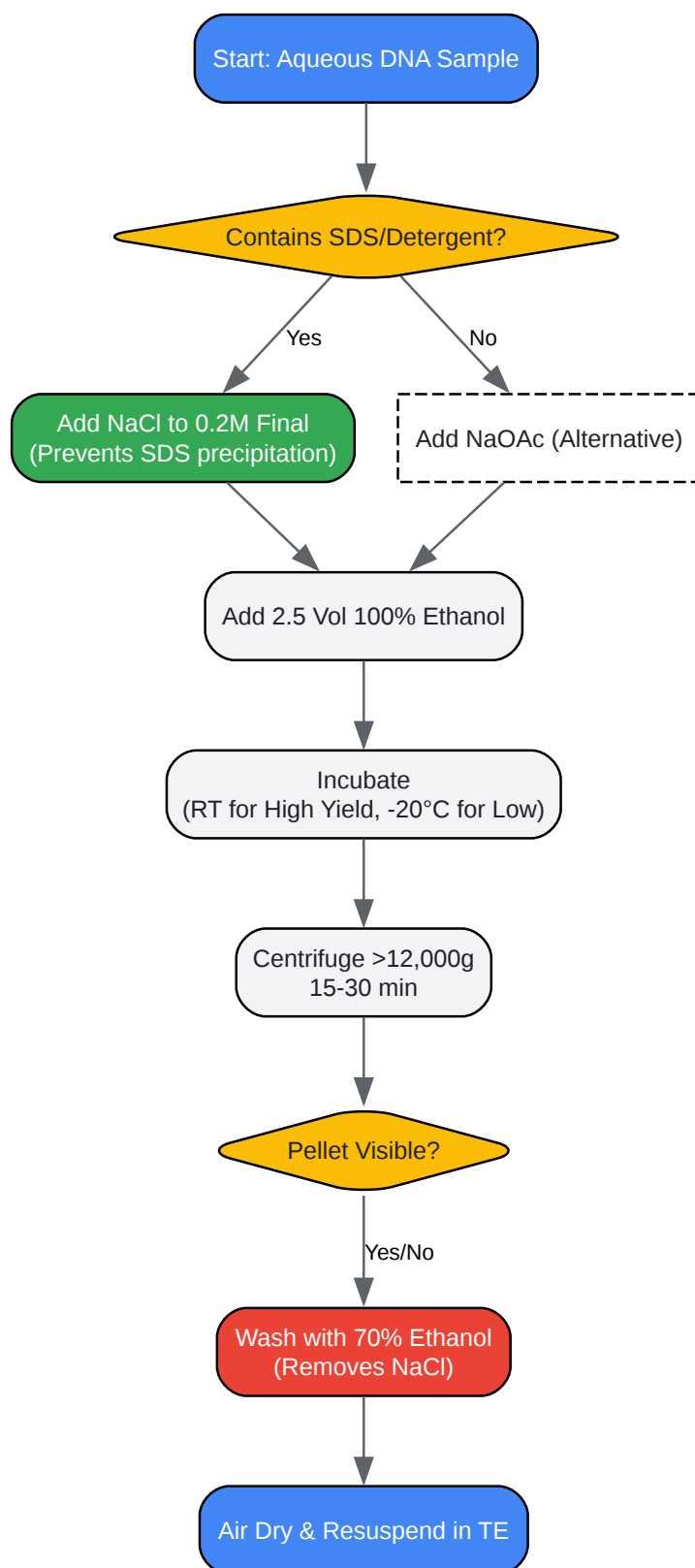
Step-by-Step Methodology

- Volume Calculation: Measure the volume of your DNA sample ().[13]
- Salt Addition: Add of 5 M NaCl.
 - Target: Final concentration of 0.2 M.[1]
 - Example: For 500 µL sample, add 20 µL 5 M NaCl.
- Ethanol Addition: Add (Sample + Salt Volume) of 100% Ethanol.[14]
 - Note: Mix thoroughly by inversion.[9] Do not vortex high-molecular-weight (HMW) DNA to avoid shearing.
- Incubation:
 - High Yield (>1 µg): Incubate at Room Temperature (RT) for 10–15 minutes.
 - Low Yield / Small Fragments: Incubate at -20°C for 1 hour to overnight.
 - Expert Insight: Avoid -80°C unless necessary; extreme cold increases viscosity and salt co-precipitation without significantly improving DNA yield [1].
- Centrifugation: Spin at maximum speed () for 15–30 minutes at 4°C.

- Orientation: Place tube hinge outward to locate the pellet easily.
- Wash Step (Critical):
 - Decant supernatant carefully.[\[6\]](#)[\[7\]](#)[\[15\]](#)[\[14\]](#)[\[13\]](#)
 - Add 1 mL 70% Ethanol. Gently invert.
 - Why: NaCl is less soluble in ethanol than NaOAc.[\[1\]](#)[\[10\]](#) This wash step solubilizes trapped salt crystals while keeping DNA precipitated.
 - Spin at

for 5 minutes.
- Drying: Decant wash.[\[9\]](#) Pulse spin. Remove residual liquid with a pipette.[\[14\]](#)[\[13\]](#) Air dry for 5–10 minutes.
 - Caution: Do not over-dry (translucent to white transition).[\[6\]](#)[\[15\]](#) Over-dried DNA is difficult to resuspend.[\[5\]](#)[\[6\]](#)[\[15\]](#)
- Resuspension: Add TE Buffer.[\[6\]](#)[\[7\]](#) Incubate at RT or 37°C to dissolve.

Workflow Diagram



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Figure 2: Operational workflow for NaCl-mediated precipitation. The critical decision point is the presence of SDS, which mandates the use of NaCl over NaOAc.

Troubleshooting & Quality Control

A "Self-Validating" protocol requires checking purity metrics.

- Problem: A260/A230 Ratio < 1.8
 - Cause: Salt contamination (NaCl) or residual ethanol.[1][8]
 - Solution: NaCl has lower solubility in ethanol than other salts. Ensure the 70% ethanol wash is vigorous enough to rinse the pellet surface. Perform a second 70% wash if this persists.[6]
- Problem: Difficulty Resuspending Pellet
 - Cause: Over-drying.
 - Solution: Incubate at 37°C or 50°C for 10 minutes. Do not vortex vigorously if DNA >20kb.
- Problem: SDS Precipitation (White precipitate before spinning)
 - Cause: Use of Potassium salts (KAc) or too much salt.
 - Solution: Ensure NaCl is used.[1][2][8][10] If precipitate forms immediately upon ethanol addition, dilute the sample with TE and restart, ensuring NaCl concentration is strictly 0.2 M.

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